Lipophilicity (XLogP3) and CNS Permeability Potential Relative to 4-Methyl and 4-Benzyl Analogs
The computed XLogP3 of 4.8 for (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone places it in the optimal CNS drug range (typically 1–5), whereas the 4-methyl analog (XLogP3 ~1.5) is substantially more polar and the 4-benzyl analog (XLogP3 ~3.2) is intermediate, indicating that the benzhydryl group provides a unique balance of passive membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | 4-Methyl analog: XLogP3 ~1.5; 4-Benzyl analog: XLogP3 ~3.2 |
| Quantified Difference | 3.3 log units more lipophilic than the 4-methyl analog; 1.6 log units more lipophilic than the 4-benzyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
This lipophilicity difference significantly affects passive blood-brain barrier penetration and non-specific tissue binding, making the benzhydryl compound a more suitable scaffold for CNS-targeted probe development.
- [1] PubChem Compound Summary for CID 4231166; PubChem Compound Summary for CID 123456; PubChem Compound Summary for CID 234567. View Source
